molecular formula C15H14N2O2S2 B468947 (E)-N-[(2-methoxyphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide CAS No. 791795-18-1

(E)-N-[(2-methoxyphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide

Cat. No.: B468947
CAS No.: 791795-18-1
M. Wt: 318.4g/mol
InChI Key: AIVNUZDDYJXHBQ-CMDGGOBGSA-N
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Description

(E)-N-[(2-methoxyphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide is a synthetic thiourea derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates a thiophene-acrylamide moiety, a structure frequently investigated for its potential biological activity. Recent studies on molecules with similar core structures have demonstrated pronounced anti-inflammatory and antinociceptive (pain-blocking) properties in biological evaluations, suggesting this compound is a valuable candidate for similar pharmacological screening . Its mechanism of action is anticipated to involve interaction with key enzymatic targets, analogous to how related compounds have been studied for their inhibitory effects on specific proteins . The presence of the carbamothioyl group enhances the molecule's ability to act as a hydrogen bond donor and acceptor, which is crucial for forming stable interactions with biological targets. As a research chemical, it is intended for use in hit-to-lead optimization programs, structure-activity relationship (SAR) studies, and in vitro bio-screening. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

(E)-N-[(2-methoxyphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-19-13-7-3-2-6-12(13)16-15(20)17-14(18)9-8-11-5-4-10-21-11/h2-10H,1H3,(H2,16,17,18,20)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVNUZDDYJXHBQ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328304
Record name (E)-N-[(2-methoxyphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

791795-18-1
Record name (E)-N-[(2-methoxyphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (E)-N-[(2-methoxyphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the carbamothioyl group: This can be done by reacting the intermediate with thiourea or similar reagents under controlled conditions.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(E)-N-[(2-methoxyphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiophene ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-N-[(2-methoxyphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-[(2-methoxyphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares the target compound with structurally related thiourea and enamide derivatives:

Compound Name Molecular Formula Substituent(s) Yield (%) Melting Point (°C) Key Applications/Activities
(E)-N-[(2-Methoxyphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide (Target) C₁₅H₁₄N₂O₂S₂ 2-Methoxyphenyl, thiophen-2-yl N/A N/A Potential antitubercular activity
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide C₁₆H₁₄N₄O₃S₂ Thiophene-2-carboxamide 82 244–246 Not specified
N-((2-Chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide (Compound 76) C₁₂H₉ClN₄OS₂ 2-Chloropyridinyl N/A N/A Moderate antitubercular activity
2-Chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide (Compound 79) C₁₇H₁₆ClN₃OS Chlorobenzamide, phenylethyl N/A N/A High antitubercular activity
(2E)-N-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide C₁₆H₂₀N₂OS₂ Cyclohexenylethyl N/A N/A Not reported
(E)-N-(3-Imidazol-1-ylpropyl)-3-thiophen-2-ylprop-2-enamide C₁₃H₁₅N₃OS Imidazolylpropyl N/A N/A Not reported

Key Observations :

  • Melting Points : Derivatives with rigid backbones (e.g., thiophene-2-carboxamide in ) exhibit higher melting points (>240°C), suggesting strong intermolecular interactions.
  • Synthetic Yields : Thiourea derivatives with simpler substituents (e.g., thiophene-2-carboxamide) achieve higher yields (82%) than nitro- or methyl-substituted analogs (50–79%) .

Electronic and Steric Considerations

  • Thiophene vs.

Biological Activity

The compound (E)-N-[(2-methoxyphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide is a synthetic organic molecule that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Amide Group : Enhances reactivity and interaction with biological systems.
  • Thiophene Ring : Known for its diverse biological activities.
  • Methoxyphenyl Moiety : Contributes to the compound's lipophilicity and potential target interactions.

Structural Formula

The structural formula can be represented as follows:

 E N 2 methoxyphenyl carbamothioyl 3 thiophen 2 ylprop 2 enamide\text{ E N 2 methoxyphenyl carbamothioyl 3 thiophen 2 ylprop 2 enamide}

Antioxidant Activity

Compounds structurally similar to This compound have demonstrated antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by inhibiting specific enzymes involved in cell proliferation. The presence of the thiophene ring enhances its interaction with molecular targets associated with cancer cell growth .

The mechanism of action involves the compound's ability to bind to enzymes or receptors, modulating their activity. This binding can lead to various biological effects, including:

  • Inhibition of Enzymes : Particularly those related to cancer progression.
  • Receptor Modulation : Influencing signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

A comparison of This compound with structurally similar compounds reveals distinct biological activities. Below is a table summarizing these compounds:

Compound NameStructure FeaturesBiological Activity
4-thiophenylbenzothiazoleContains thiophene and benzothiazole ringsAnticancer activity
5-methylbenzothiazoleMethyl substitution on benzothiazoleAntioxidant properties
3-thiophenecarboxamideThiophene with carboxamide groupAnti-inflammatory effects

The unique arrangement of functional groups in This compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to This compound . Key findings include:

  • Antioxidant Evaluation : A study demonstrated that derivatives of this compound exhibited significant free radical scavenging activity, suggesting potential use in oxidative stress-related conditions.
  • Anticancer Activity : In vitro studies showed that the compound inhibited the growth of various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target enzymes, providing insights into its mechanism of action and guiding further drug development efforts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-N-[(2-methoxyphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide, and how is its purity validated?

  • Methodology : The compound is synthesized via condensation reactions between a thiophene-containing prop-2-enamide precursor and a 2-methoxyphenyl carbamothioyl chloride derivative. Reactions are typically conducted in aprotic solvents (e.g., DMF or DMSO) under nitrogen atmosphere to prevent oxidation. Post-synthesis, purity is validated using HPLC (>95% purity threshold) and structural confirmation via ¹H/¹³C NMR (e.g., characteristic vinyl proton at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?

  • Methodology :

  • NMR : Key for confirming the (E)-configuration of the enamide double bond (J coupling ~15–16 Hz for trans protons) and identifying methoxy (δ ~3.8 ppm) and thioamide (N–H at δ ~10–12 ppm) groups.
  • IR Spectroscopy : Detects thioamide C=S stretch (~1200 cm⁻¹) and enamide C=O (~1650 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable) resolves absolute stereochemistry .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

  • Methodology :

  • Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, kinases) to identify potential targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Purity reassessment : Use HPLC-MS to rule out degradation products or impurities.
  • Dose-response refinement : Conduct multi-point assays to verify IC₅₀/EC₅₀ consistency.
  • Structural analogs comparison : Test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric groups .

Q. What experimental and computational strategies elucidate the compound’s mechanism of action?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., COX-2, DNA topoisomerase).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for candidate receptors .
  • CRISPR/Cas9 gene knockout : Validate target engagement in cellular models .

Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced activity?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (50–120°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd/C for reductions).
  • Microwave-assisted synthesis : Reduce reaction time and improve yield of thioamide intermediates .

Q. What analytical approaches are used to study the compound’s stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose to pH 1–13, UV light, and 40–80°C. Monitor degradation via LC-MS and identify products (e.g., hydrolysis of enamide to carboxylic acid).
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound .

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